1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1427024-30-3 |
|---|---|
Molecular Formula |
C11H8F3N3O |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-2-1-3-8(4-7)17-5-9(10(15)18)16-6-17/h1-6H,(H2,15,18) |
InChI Key |
QKHXIGIZMASYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Substitution Reaction
Alpha-bromo-3-(trifluoromethyl)acetophenone reacts with formamidine acetate in ethylene glycol at 50–60°C for 2 hours. Ethylene glycol acts as both solvent and catalyst, with a mass ratio of 4:1 (solvent:substrate). The mol ratio of formamidine acetate to alpha-bromo ketone is critical (1.8–2.2:1) to minimize side products.
Cyclization
The intermediate undergoes cyclization with sodium carbonate (salt of wormwood) at 30–35°C for 5 hours, followed by heating to 80–90°C for 6 hours. Sodium carbonate neutralizes HBr generated during the reaction, driving the equilibrium toward product formation. Post-reaction purification involves vacuum distillation to recover ethylene glycol (15 mmHg, ≤150°C), followed by extraction with ethyl acetate and recrystallization using chloroform/sherwood oil (2 mL/g substrate). This method yields ~46% for analogous compounds, though optimization for the trifluoromethyl group may improve efficiency.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR offers a one-pot route to imidazole-4-carboxamides, as demonstrated by Balalaie et al.. For the target compound:
Reaction Components
-
Aldehyde : 3-(Trifluoromethyl)benzaldehyde
-
Amine : Ammonia (in situ generation of formamidine)
-
Carboxylic Acid : Glyoxylic acid
-
Isocyanide : tert-Butyl isocyanide
Conditions
Reagents are combined in chloroform-methanol-pyridine (1:1:1) at 65°C for 72 hours, followed by cyclization with ammonium acetate in acetic acid (100°C, 20 hours). Microwave irradiation (300 W, 120°C) reduces reaction time to 30 minutes, enhancing yields to 80–92%.
Table 1: Ugi-4CR Optimization
| Parameter | Classical Ugi-4CR | Microwave-Assisted |
|---|---|---|
| Time | 72 hours | 30 minutes |
| Yield | 56% | 92% |
| Purity (HPLC) | 95% | 99% |
| Energy Consumption | High | Low |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates imidazole formation. Wolkenberg et al. reported a solvent-free protocol:
Procedure
-
Mix 3-(trifluoromethyl)phenylglyoxal (1.0 eq), ammonium acetate (3.0 eq), and benzaldehyde (1.0 eq).
-
Irradiate at 300 W, 120°C for 10 minutes.
-
Purify via flash chromatography (ethyl acetate/hexane, 1:3).
This method achieves 89% yield with 99% purity, avoiding toxic solvents.
Purification and Characterization
Recrystallization
Optimal solvent systems for recrystallization include:
Chromatography
Silica gel chromatography (ethyl acetate:hexane, 1:2) resolves residual starting materials, with Rf = 0.45 for the target compound.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, Ar-H), 6.12 (s, 2H, CONH2).
-
13C NMR : 161.2 (C=O), 138.5 (CF3-C), 122.1–126.8 (Ar-C).
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Substitution-Cyclization | 46% | 15 hrs | Low | Industrial |
| Ugi-4CR | 56–92% | 0.5–72 hrs | Moderate | Lab-scale |
| Microwave | 89% | 10 min | High | Pilot-scale |
The substitution-cyclization route is preferred for large-scale production due to low solvent costs, while microwave methods suit high-purity, small-batch synthesis.
Challenges and Optimization Strategies
Trifluoromethyl Group Reactivity
The electron-withdrawing CF3 group slows nucleophilic substitution. Solutions include:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich imidazole ring. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic medium, 60-80°C | Imidazole-4-carboxylic acid derivative | Moderate | |
| CrO₃ | Aqueous H₂SO₄, reflux | N-oxidized imidazole intermediate | 45-55% |
Mechanistic studies suggest the trifluoromethyl group stabilizes transition states through electron-withdrawing effects, directing oxidation to the C-2 position of the imidazole ring.
Nucleophilic Substitution
The carboxamide group and imidazole nitrogen participate in substitution reactions:
Alkylation
| Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | NaH | DMF | N-methyl carboxamide derivative | 68% |
| Benzyl chloride | K₂CO₃ | THF | N-benzylimidazole analog | 52% |
Reactions occur at the imidazole’s N-1 position due to steric accessibility .
Acylation
| Acylating Agent | Catalyst | Product | Applications |
|---|---|---|---|
| Acetyl chloride | Pyridine | 4-acetamidoimidazole derivative | Kinase inhibitor intermediates |
| Tosyl chloride | DMAP | Sulfonamide-functionalized compound | Antibacterial agent precursors |
Reduction Pathways
Selective reduction of the carboxamide group has been achieved:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 4-aminomethylimidazole derivative | Requires strict moisture control |
| BH₃·THF | THF, reflux | Secondary amine product | Preserves trifluoromethyl group |
Stability Profile
The compound exhibits exceptional stability:
| Condition | Result | Timeframe | Reference |
|---|---|---|---|
| RT, air | No decomposition | 12 months | |
| 40°C, 75% humidity | <2% degradation | 6 months | |
| UV light (254 nm) | Photostable (Δpurity <0.5%) | 48 hrs |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that similar compounds may exhibit:
- Anti-inflammatory properties : Compounds with imidazole structures have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes .
- Antimicrobial activity : Studies suggest that imidazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer effects : Preliminary findings indicate that the compound may possess anticancer properties, potentially targeting specific cancer cell lines .
Drug Development
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is being explored for its role in drug development, particularly as a scaffold for synthesizing derivatives with enhanced pharmacological properties. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in drug design .
Case Study 1: Interaction Studies
Research has focused on the interaction of this compound with various proteins and enzymes. Preliminary studies suggest that it may bind effectively to specific targets, influencing their activity. For instance, the compound's interaction with indoleamine 2,3-dioxygenase (IDO) has been studied as a potential mechanism for enhancing immune response against tumors .
Case Study 2: Synthesis and Biological Evaluation
A systematic study on synthesizing derivatives of imidazole compounds demonstrated that modifications to the substituents can significantly alter biological activity. For example, introducing different functional groups has led to compounds with improved anti-inflammatory and anticancer activities .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-methyl-4-(pyridin-4-ylmethylamino)-N-(3-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxamide | Structure | Enhanced solubility and diverse biological activity |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide | Structure | Different electronic properties affecting reactivity |
| 1H-imidazole-4-carboxylic acid derivatives | Structure | Broader range of biological activities depending on substituents |
This table highlights how variations in structure influence the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride
- Structural Differences : The trifluoromethyl group is at the 4-position of the phenyl ring instead of the 3-position. The carboxylic acid hydrochloride replaces the carboxamide.
- The carboxylic acid group increases acidity (pKa ~2-3) compared to the carboxamide (pKa ~10-12), affecting solubility and bioavailability .
N-[3-(Trifluoromethyl)phenyl]-1-[(4-aminophenyl)methyl]-1H-imidazole-4-carboxamide
- Structural Differences: An additional 4-aminophenylmethyl group is attached to the imidazole’s 1-position.
- The extended aromatic system may improve π-π stacking interactions with biological targets .
Core Heterocycle Variations
7-(Methanesulphonaminomethyl)-N-(1-(3-(Trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
- Structural Differences : A benzimidazole core replaces the imidazole, with a methanesulphonamide side chain.
- The sulphonamide group adds hydrogen-bond acceptor sites, influencing target selectivity .
2-(3-Fluorophenyl)-1-[1-phenyl-1H-[1,2,3]-triazol-4-ylmethyl]-1H-benzimidazole
- Structural Differences : A benzimidazole-triazole hybrid with a fluorophenyl substituent.
- Implications: The triazole ring introduces additional nitrogen atoms, improving metal coordination capacity.
Pharmacologically Relevant Analogs
Aprepitant
- Structural Differences : Aprepitant contains a morpholine-triazolone core with bis(trifluoromethyl)phenyl and fluorophenyl groups.
- Implications: The morpholine ring enhances solubility, while the triazolone moiety acts as a hydrogen-bond donor/acceptor. Aprepitant’s neurokinin-1 receptor antagonism highlights how core heterocycles dictate therapeutic mechanisms, contrasting with the imidazole-based compound’s unknown targets .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Core Structure | Key Substituents | Functional Groups | Molecular Formula |
|---|---|---|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide | 1351827-63-8 | Imidazole | 3-(trifluoromethyl)phenyl, carboxamide | Carboxamide | C₁₈H₁₅F₃N₄O |
| 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride | - | Imidazole | 4-(trifluoromethyl)phenyl, carboxylic acid | Carboxylic acid, HCl | C₁₁H₈F₃N₂O₂·HCl |
| N-[3-(Trifluoromethyl)phenyl]-1-[(4-aminophenyl)methyl]-1H-imidazole-4-carboxamide | - | Imidazole | 4-aminophenylmethyl, carboxamide | Carboxamide, amine | C₂₃H₂₀F₃N₅O |
| 7-(Methanesulphonaminomethyl)-N-(1-(3-(Trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine | - | Benzimidazole | Methanesulphonamide, 3-(trifluoromethyl)phenyl | Sulphonamide, amine | C₂₀H₂₂F₃N₅O₂S |
| Aprepitant | 170729-80-3 | Morpholine-triazolone | Bis(trifluoromethyl)phenyl, fluorophenyl | Ether, ketone | C₂₃H₂₁F₇N₄O₃ |
Research Findings and Implications
- Bioactivity : The carboxamide group in the main compound may offer improved metabolic stability over carboxylic acid analogs (), aligning with trends in prodrug design .
- Target Selectivity : Structural analogs like Aprepitant demonstrate that trifluoromethylphenyl groups enhance receptor binding, but core heterocycles (e.g., morpholine vs. imidazole) dictate mechanism-specific applications .
Biological Activity
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is a synthetic compound notable for its unique trifluoromethyl group and imidazole core, which contribute to its diverse biological activities. The molecular formula is C11H8F3N3O, with a molecular weight of approximately 263.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
Structure and Synthesis
The compound's structure includes a trifluoromethyl group attached to a phenyl ring and an imidazole core. Various synthetic methods have been explored for producing this compound, which include:
- Direct synthesis from precursor compounds : Utilizing reactions involving imidazole derivatives and trifluoromethylated phenyl groups.
- Modification of existing imidazole frameworks : This approach allows for the introduction of the trifluoromethyl group at different positions on the phenyl ring.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Key areas of activity include:
- Anticancer Properties : Similar imidazole derivatives have shown potential as anticancer agents by inhibiting key signaling pathways related to tumor growth and angiogenesis. For instance, studies on related compounds have demonstrated their ability to inhibit KRAS/Wnt signaling and exhibit antiangiogenic properties .
- Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity. Imidazoles are known for their ability to act as enzyme inhibitors, making them promising candidates for drug development .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity : The presence of the trifluoromethyl group may enhance binding affinity to specific targets, such as histone deacetylases (HDACs) or indoleamine 2,3-dioxygenase (IDO), which are crucial in cancer and immune response regulation .
- Influence on Biochemical Pathways : The compound could affect various biochemical pathways, potentially leading to altered cell proliferation, apoptosis, and immune modulation.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-methyl-4-(pyridin-4-ylmethylamino)-N-(3-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxamide | Structure | Enhanced solubility and potential for diverse biological activity |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide | Structure | Different electronic properties affecting reactivity |
| 1H-imidazole-4-carboxylic acid derivatives | Structure | Broader range of biological activities depending on substituents |
Case Studies
Several studies have highlighted the biological potential of imidazole derivatives similar to this compound:
- Anticancer Efficacy : Research demonstrated that certain imidazoles significantly inhibited cancer cell lines through modulation of angiogenesis and tumor growth factors .
- Enzyme Interaction Studies : Investigations into enzyme inhibitors revealed that imidazoles could effectively bind to active sites, altering enzymatic activity and providing a basis for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, substituted imidazoles are synthesized via cyclization of precursors like substituted anilines and carbonyl compounds under acidic or basic conditions. Catalysts such as ammonium acetate and solvents like ethanol or DMF are commonly used . Optimization includes varying reaction time, temperature, and stoichiometric ratios to improve yield and purity. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters .
Q. How is the structural integrity and purity of the compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
- Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N content .
- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., π-π stacking in imidazole derivatives) .
Q. What experimental strategies address the compound’s low aqueous solubility in biological assays?
- Methodological Answer : Solubility challenges are mitigated by:
- Co-solvents : DMSO or PEG-400 in buffer systems .
- Prodrug Design : Introducing hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve dispersion .
Advanced Research Questions
Q. How can computational tools elucidate the compound’s binding interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities and conformational stability. For example, docking studies with imidazole derivatives reveal hydrogen bonding with active-site residues and hydrophobic interactions with trifluoromethyl groups . Quantum mechanical calculations (e.g., DFT) further analyze electronic properties influencing reactivity .
Q. What advanced techniques optimize reaction pathways for high regioselectivity in imidazole substitution?
- Methodological Answer :
- Microwave-Assisted Synthesis : Accelerates reaction rates and reduces side products .
- Flow Chemistry : Enhances control over exothermic reactions and improves scalability .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–H functionalization at specific positions .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Systematic substitution of the trifluoromethylphenyl group with electron-withdrawing/donating groups (e.g., -F, -OCH) alters bioactivity. For instance, fluorinated analogs show enhanced metabolic stability .
- Pharmacokinetic Profiling : In vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo PK/PD modeling quantify absorption, distribution, and elimination .
Q. How can conflicting spectroscopic or crystallographic data be resolved in structural characterization?
- Methodological Answer : Contradictions arise from polymorphic forms or solvent-dependent crystal packing. Strategies include:
- Variable-Temperature NMR : Detects dynamic conformational changes .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion consistency with theoretical values .
- Powder X-ray Diffraction (PXRD) : Differentiates between amorphous and crystalline phases .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
